molecular formula C20H22N2O4S3 B2378174 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide CAS No. 900135-41-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

Cat. No.: B2378174
CAS No.: 900135-41-3
M. Wt: 450.59
InChI Key: ZFWVTGWQUOWFMT-BOPFTXTBSA-N
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Description

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide features three key structural motifs:

  • Dihydrothiophene 1,1-dioxide: A sulfone-containing heterocycle that enhances metabolic stability and solubility compared to non-oxidized sulfur rings .
  • (5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl: A thiazolidinone core with a Z-configured benzylidene substituent at position 5.
  • Propanamide linker: Connects the dihydrothiophene dioxide and thiazolidinone moieties, enabling conformational flexibility .

This structural combination is designed to optimize pharmacokinetic properties and biological activity, particularly in antimicrobial or enzyme-targeting applications .

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S3/c1-13(2)15-5-3-14(4-6-15)11-17-19(24)22(20(27)28-17)9-7-18(23)21-16-8-10-29(25,26)12-16/h3-6,8,10-11,13,16H,7,9,12H2,1-2H3,(H,21,23)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWVTGWQUOWFMT-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3CS(=O)(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3CS(=O)(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that combines a dioxido-dihydrothiophene moiety with a thiazolidinyl-propanamide group, which may contribute to its diverse biological effects.

The molecular formula of the compound is C19H18N2O5S2C_{19}H_{18}N_{2}O_{5}S_{2}, and it has a molecular weight of 418.5 g/mol. The IUPAC name reflects its complex structure, indicating the presence of both thiophene and thiazolidine functionalities.

PropertyValue
Molecular FormulaC19H18N2O5S2C_{19}H_{18}N_{2}O_{5}S_{2}
Molecular Weight418.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor binding, leading to various physiological effects. The unique thiophene and thiazolidine structures may enhance its affinity for biological targets.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

Antimicrobial Activity: Preliminary assays have shown that the compound possesses antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Properties: Studies have indicated that the compound may inhibit cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction in cancer cells, although further research is needed to elucidate the specific pathways involved.

Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory potential in animal models. Results indicate a reduction in inflammatory markers, suggesting it may be beneficial in treating inflammatory diseases.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study: A study published in 2024 assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cancer Cell Proliferation Inhibition: In vitro studies demonstrated that treatment with the compound resulted in a 50% reduction in cell viability for human breast cancer cells (MCF7) at a concentration of 25 µM after 48 hours.
  • Anti-inflammatory Assessment: An animal model of arthritis was used to evaluate the anti-inflammatory effects. Administration of the compound led to a marked decrease in paw swelling and histological evidence of reduced inflammation compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights critical differences between the target compound and analogues:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-(propan-2-yl)benzylidene; dihydrothiophene 1,1-dioxide; propanamide linker C₂₃H₂₅N₃O₅S₃ 527.7 Enhanced solubility (sulfone), steric bulk
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-chlorobenzylidene; thiazol-2-yl substituent C₁₆H₁₁ClN₄O₂S₃ 429.0 Increased electrophilicity (Cl), antiviral
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-methylbenzylidene; 3-hydroxyphenyl C₂₀H₁₈N₂O₃S₂ 398.5 Improved solubility (OH), moderate antioxidant activity
3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide Benzothiazole sulfone; 4-methylthiazole C₁₄H₁₂N₄O₄S₃ 412.5 High crystallinity, enzyme inhibition
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Simple benzylidene; methylphenyl acetamide C₁₉H₁₆N₂O₂S₂ 384.5 Lower solubility, broad-spectrum antimicrobial
Key Observations:
  • Sulfone vs. Thiol Groups: The dihydrothiophene 1,1-dioxide in the target compound improves solubility compared to non-sulfonated analogues (e.g., ’s compound) but may reduce membrane permeability .
  • Linker Modifications : Propanamide linkers (target, ) offer greater flexibility than acetamide variants (), possibly enhancing binding to flexible enzyme pockets.

Spectroscopic and Crystallographic Data

  • NMR Analysis: The target compound’s dihydrothiophene dioxide moiety would show distinct deshielding in the ¹H NMR (δ 3.5–4.5 ppm for SO₂-proximal protons) compared to non-sulfonated analogues . Benzylidene protons in the Z-configuration exhibit characteristic coupling constants (~10–12 Hz) in NOESY spectra .
  • Crystallography :
    • SHELXL and OLEX2 () are widely used for refining similar structures, confirming the Z-configuration of the benzylidene group.

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